molecular formula C22H23NO6 B2731735 2-[(2S,6S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid CAS No. 2138227-58-2

2-[(2S,6S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid

Cat. No.: B2731735
CAS No.: 2138227-58-2
M. Wt: 397.427
InChI Key: AJEMRXYATKJGCF-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S,6S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid is a complex organic molecule that has garnered interest due to its unique structural and functional attributes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2S,6S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid typically begins with the protection of the hydroxyl group, followed by the formation of the morpholine ring. The fluorene moiety is then introduced via nucleophilic substitution, and the final step involves the deprotection of the hydroxyl group and introduction of the carboxyl group under acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yields and purity. Continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid under harsh conditions.

  • Reduction: : Selective reduction can convert the carboxyl group to an alcohol or aldehyde.

  • Substitution: : The fluorenylmethoxycarbonyl group can undergo nucleophilic substitution, particularly with strong nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions involving nucleophiles like sodium methoxide or thiolates.

Major Products Formed

  • Oxidation: : Fluorene-based carboxylic acids.

  • Reduction: : Alcohols, aldehydes derived from the original carboxylic acids.

  • Substitution: : Derivatives with substituted fluorene groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a chiral building block, facilitating the synthesis of enantiomerically pure substances. Its distinct moieties make it a valuable intermediate in various synthetic pathways.

Biology: Biologically, it acts as a probe in studying enzyme interactions, given its ability to fit into specific enzyme active sites due to its structural complexity.

Medicine: In medicine, its structural uniqueness aids in the development of pharmaceutical agents, especially in targeting diseases where enzyme inhibition or molecular interaction is critical.

Industry: Industrially, it is used in the manufacture of specialty chemicals and advanced materials, given its reactivity and ability to form complex compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. For instance, in enzymatic reactions, its hydroxymethyl and carboxylic acid groups can form hydrogen bonds with active site residues, while the fluorene moiety provides a hydrophobic interaction, stabilizing the compound within the active site. The morpholine ring adds further versatility, allowing for varied conformations and interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-morpholine: : Lacks the fluorenyl group but shares the morpholine ring structure.

  • Fmoc-Ser-OH: : Features the fluorenylmethoxycarbonyl protecting group but differs in the backbone structure.

  • Fmoc-Lys(Boc)-OH: : Has both the fluorenylmethoxycarbonyl protecting group and a functional amino acid backbone.

Uniqueness: What sets 2-[(2S,6S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid apart is its combination of the morpholine ring, fluorenyl group, and carboxylic acid. This trifecta allows it to participate in a broader range of chemical reactions and form more complex and varied interactions, making it uniquely versatile for scientific and industrial applications.

Properties

IUPAC Name

2-[(2S,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c24-12-15-11-23(10-14(29-15)9-21(25)26)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,24H,9-13H2,(H,25,26)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEMRXYATKJGCF-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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